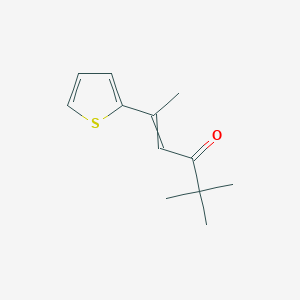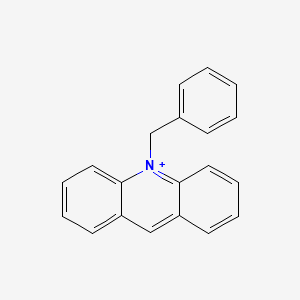
10-Benzylacridin-10-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzylacridin-10-ium is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound. The presence of a benzyl group attached to the nitrogen atom in the acridine ring system gives it distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzylacridin-10-ium typically involves the reaction of acridine with benzyl bromide. The process is carried out under controlled conditions to ensure the formation of the desired product. For instance, acridine is melted at 130°C in a dried flask using an oil bath. Benzyl bromide is then added dropwise under stirring at the same temperature, and the reaction continues for an additional 30 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 10-Benzylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylacridinone derivatives, while reduction can produce benzylacridin-10-ium hydrides.
Aplicaciones Científicas De Investigación
10-Benzylacridin-10-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Benzylacridin-10-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in anticancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
10-Benzylacridin-9(10H)-one: This compound is structurally similar but lacks the positive charge on the nitrogen atom.
9-Mesityl-10-methylacridinium perchlorate: Another acridine derivative with different substituents and properties.
Uniqueness: 10-Benzylacridin-10-ium is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other acridine derivatives.
Propiedades
Número CAS |
65745-72-4 |
|---|---|
Fórmula molecular |
C20H16N+ |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
10-benzylacridin-10-ium |
InChI |
InChI=1S/C20H16N/c1-2-8-16(9-3-1)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2/q+1 |
Clave InChI |
MRRYVLOXIWTQLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


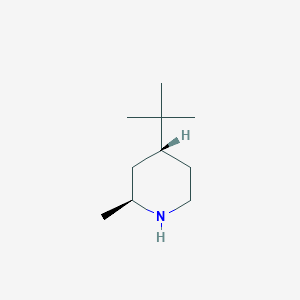

![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
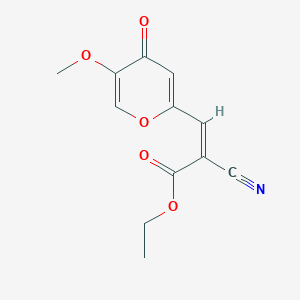
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)
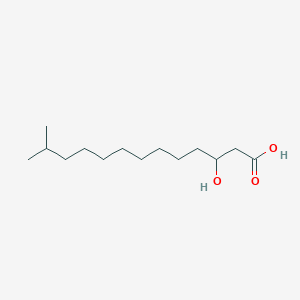



![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)



